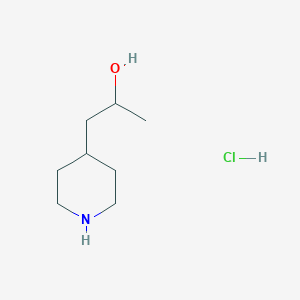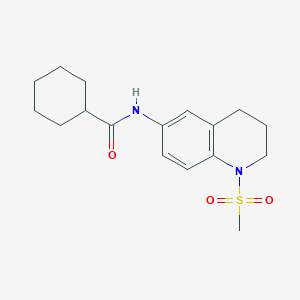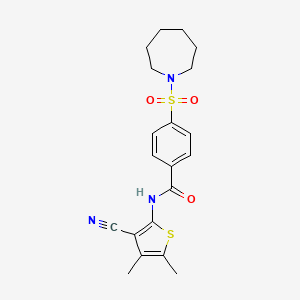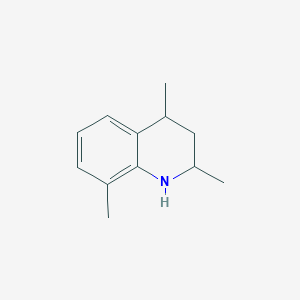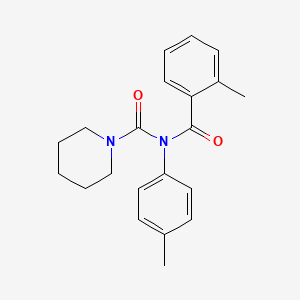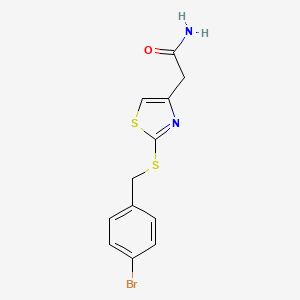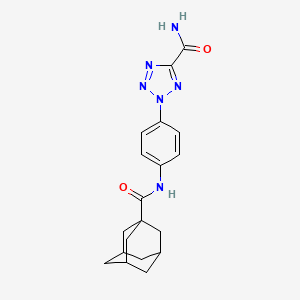
2-amino-2-(2-chlorophenyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Kaya et al. (2016) explored the corrosion inhibition performances of certain derivatives against the corrosion of iron, employing density functional theory (DFT) calculations and molecular dynamics simulations. Although the specific compound was not directly mentioned, the research methodology and findings provide insights into how similar compounds could be applied in corrosion inhibition, suggesting potential applications for 2-amino-2-(2-chlorophenyl)propanoic Acid in protecting metals from corrosion in industrial settings (Kaya, S., Kaya, C., et al., 2016).
Fluorescence Derivatisation
Fluorescence derivatisation of amino acids for bioanalytical applications was investigated by Frade et al. (2007), demonstrating the potential of certain compounds in enhancing fluorescence for biological assays. This indicates that 2-amino-2-(2-chlorophenyl)propanoic Acid could be valuable in developing fluorescent markers or probes in biochemical and medical research (Frade, V., Barros, S. A., et al., 2007).
Antimicrobial Evaluation
Behbehani et al. (2012) conducted a study on the synthesis and antimicrobial evaluation of new classes of derivatives, showcasing the utility of these compounds in combating microbial infections. This suggests a promising avenue for 2-amino-2-(2-chlorophenyl)propanoic Acid in synthesizing new antimicrobials or in studies related to microbial resistance (Behbehani, H., Ibrahim, H. M., et al., 2012).
GABA B Receptor Antagonism
Research on GABA B receptor antagonists highlighted the synthesis of related compounds, providing a foundation for neurological or pharmacological studies involving 2-amino-2-(2-chlorophenyl)propanoic Acid. This points to its potential application in the development of therapeutic agents targeting the GABAergic system (Abbenante, G., Hughes, R., et al., 1997).
Corrosion Inhibition in Mild Steel
Another study focused on the inhibition of mild steel corrosion, suggesting that derivatives of 2-amino-2-(2-chlorophenyl)propanoic Acid could serve as effective inhibitors, thus having implications for industrial applications in protecting infrastructure (Herrag, L., Hammouti, B., et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, 3-Amino-3-(2-chlorophenyl)propanoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Indole derivatives, which include phenylalanine derivatives, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives . Therefore, 2-amino-2-(2-chlorophenyl)propanoic acid, being a phenylalanine derivative, could also be explored for similar biological activities in future research.
Wirkmechanismus
Target of Action
2-Amino-2-(2-chlorophenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to several neurotransmitters and is involved in protein synthesis . .
Mode of Action
As a phenylalanine derivative, it may interact with the same receptors or enzymes that phenylalanine does . Phenylalanine is known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Phenylalanine, the parent compound, is involved in several biochemical pathways, including protein synthesis and the production of neurotransmitters .
Pharmacokinetics
As a carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
As a derivative of phenylalanine, it may have similar effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Eigenschaften
IUPAC Name |
2-amino-2-(2-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASPGTOXCQXNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(2-chlorophenyl)propanoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2895636.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2895641.png)


